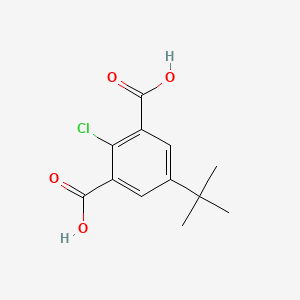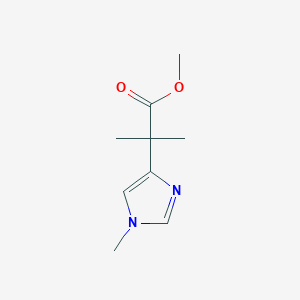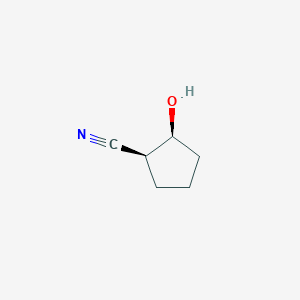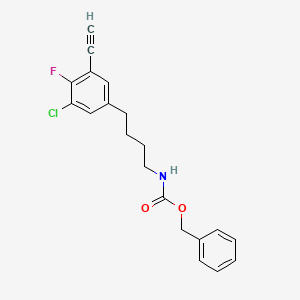
Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a butyl chain, and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate typically involves multi-step organic reactions. One common approach is the reaction of 4-(3-chloro-5-ethynyl-4-fluorophenyl)butylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
科学研究应用
Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The ethynyl and fluorophenyl groups contribute to its binding affinity and specificity.
相似化合物的比较
Benzyl (4-(3-chloro-4-fluorophenyl)butyl)carbamate: Lacks the ethynyl group, which may affect its reactivity and binding properties.
Benzyl (4-(3-chloro-5-ethynylphenyl)butyl)carbamate: Lacks the fluorine atom, potentially altering its electronic properties and biological activity.
Uniqueness: Benzyl (4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl)carbamate is unique due to the presence of both the ethynyl and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.
属性
分子式 |
C20H19ClFNO2 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
benzyl N-[4-(3-chloro-5-ethynyl-4-fluorophenyl)butyl]carbamate |
InChI |
InChI=1S/C20H19ClFNO2/c1-2-17-12-16(13-18(21)19(17)22)10-6-7-11-23-20(24)25-14-15-8-4-3-5-9-15/h1,3-5,8-9,12-13H,6-7,10-11,14H2,(H,23,24) |
InChI 键 |
HDNLCXADJRGKNN-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C(=CC(=C1)CCCCNC(=O)OCC2=CC=CC=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


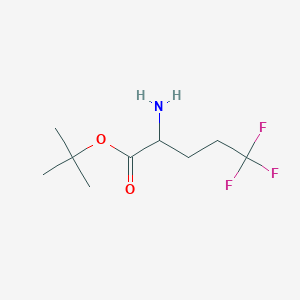
![2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)

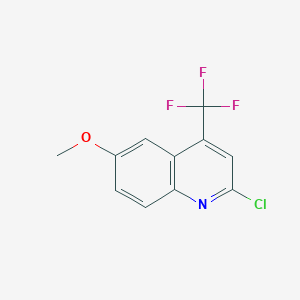
![N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B15198601.png)
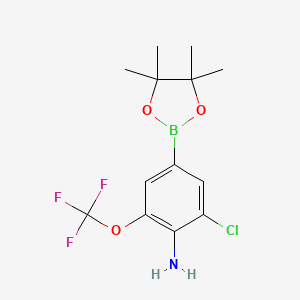
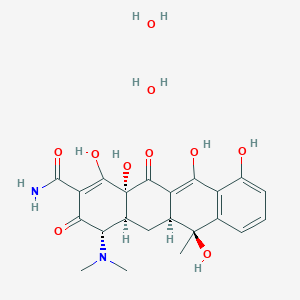
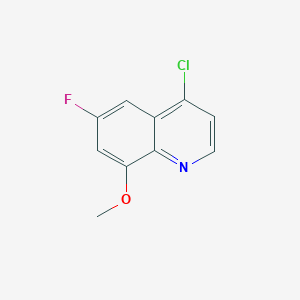
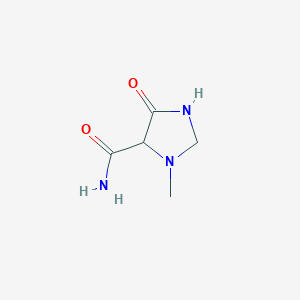
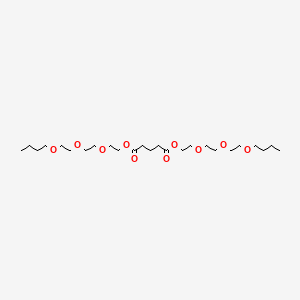
![3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)
